N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
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Overview
Description
N’-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex organic compound It features multiple functional groups, including methoxy, methyl, tetrahydroquinoline, pyrrolidine, and ethanediamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide likely involves multiple steps, including the formation of the tetrahydroquinoline and pyrrolidine rings, followed by their coupling with the ethanediamide backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, would be crucial for each step.
Industrial Production Methods
Industrial production methods for such complex compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups may be susceptible to oxidation under appropriate conditions.
Reduction: The tetrahydroquinoline ring can be reduced to its corresponding dihydro or fully saturated form.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be tailored to each specific reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a hydroxyl group, while reduction of the tetrahydroquinoline ring could yield a fully saturated amine.
Scientific Research Applications
N’-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly targeting neurological or inflammatory pathways.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N’-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other ethanediamide derivatives, tetrahydroquinoline derivatives, and pyrrolidine-containing compounds. Examples include:
- N-(2-methoxyphenyl)-N’-(2-pyrrolidin-1-ylethyl)ethanediamide
- N-(5-methyl-2-methoxyphenyl)-N’-(2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanediamide
Uniqueness
The uniqueness of N’-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties. This could make it a valuable compound for specific applications in research and industry.
Biological Activity
N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of methoxy and methyl groups on the phenyl ring, as well as tetrahydroquinoline and piperazine moieties. The synthesis typically involves several key steps:
- Formation of Tetrahydroquinoline Intermediate : Cyclization of an appropriate precursor.
- Attachment of the Piperazine Group : Nucleophilic substitution reactions introduce the piperazine moiety.
- Coupling with Methoxy-Methylphenyl Group : Final amide bond formation completes the synthesis .
The biological activity of this compound is believed to stem from its interactions with specific molecular targets, including:
- Enzymes and Receptors : The compound may modulate the activity of various receptors, particularly those related to dopamine signaling pathways.
- Cell Signaling Pathways : It potentially influences pathways involved in cell proliferation and apoptosis .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown effective inhibition against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through modulation of apoptotic pathways. Notably, its structural components may enhance its efficacy against specific types of tumors .
Case Studies
- Dopamine D4 Receptor Interaction : A study highlighted that compounds with similar structural motifs act as selective ligands for the dopamine D4 receptor (D4R), which plays a crucial role in cognitive functions. These compounds exhibited significant activity in enhancing cognitive performance in animal models .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the tetrahydroquinoline structure can significantly impact biological activity, particularly regarding receptor selectivity and potency .
Comparative Analysis
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-18-8-11-24(33-3)21(15-18)28-26(32)25(31)27-17-23(30-13-4-5-14-30)20-9-10-22-19(16-20)7-6-12-29(22)2/h8-11,15-16,23H,4-7,12-14,17H2,1-3H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEHCGLMPQRKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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